2-(2-Oxopropyl)cyclooctanone
Description
2-(2-Oxopropyl)cyclooctanone is a cyclic ketone derivative featuring a cyclooctanone core substituted with a 2-oxopropyl group. The cyclooctanone ring provides an eight-membered cyclic framework, which may confer distinct conformational flexibility compared to smaller cyclic ketones like cyclopentanone. The 2-oxopropyl substituent introduces a ketone group adjacent to the cyclooctanone ring, likely influencing reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2-oxopropyl)cyclooctan-1-one |
InChI |
InChI=1S/C11H18O2/c1-9(12)8-10-6-4-2-3-5-7-11(10)13/h10H,2-8H2,1H3 |
InChI Key |
REGAJTKYVCJGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)cyclooctanone can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in acetone as the solvent, with careful control of temperature to avoid over-oxidation . Another method involves the use of whole cell biocatalysts for the double oxidation of cyclooctane to cyclooctanone .
Industrial Production Methods
Industrial production of 2-(2-Oxopropyl)cyclooctanone may involve large-scale oxidation processes using environmentally friendly oxidants such as oxygen or hydrogen peroxide. The use of biocatalysts in industrial settings is also gaining traction due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide, and oxygen are commonly used oxidizing agents
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclooctanones.
Scientific Research Applications
2-(2-Oxopropyl)cyclooctanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and high-performance plastics.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)cyclooctanone involves its interaction with specific molecular targets and pathways. For instance, in biocatalytic processes, the compound undergoes oxidation through the action of enzymes such as alcohol dehydrogenases and monooxygenases . These enzymes facilitate the conversion of the compound to its oxidized form, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and functional differences between 2-(2-Oxopropyl)cyclooctanone and related compounds:
Key Observations
Smaller rings (e.g., cyclopentanone) are associated with higher ring strain, which may limit stability or reactivity compared to larger cyclic ketones .
Substituent Effects: The 2-oxopropyl group introduces a reactive ketone moiety absent in non-oxygenated analogs like 2-isopropylcyclopentanone. This could enhance interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or nucleophilic addition . Adamantane-based esters with 2-oxoethyl groups (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) adopt synclinal conformations in crystals, suggesting that steric and electronic effects of bulky substituents dominate packing behavior .
For example, 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperformed standard antioxidants in radical scavenging assays . Nitrogen-containing adamantane analogs (e.g., 2p, 2q, 2r) exhibit potent anti-inflammatory effects, suggesting that functional group modifications (e.g., adding heteroatoms) could enhance bioactivity in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
